Glucagon-like peptide 2-(2-33)

Description

Properties

Molecular Formula |

C160H249N41O55S |

|---|---|

Molecular Weight |

3659.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C160H249N41O55S/c1-22-74(11)121(151(247)178-91(45-47-110(163)208)136(232)199-126(81(18)205)156(252)176-89(43-34-35-50-161)135(231)194-124(77(14)25-4)154(250)201-127(82(19)206)157(253)192-107(159(255)256)66-120(223)224)195-146(242)96(55-73(9)10)181-140(236)99(58-86-67-170-88-42-33-32-41-87(86)88)184-142(238)101(60-112(165)210)191-152(248)122(75(12)23-2)196-147(243)98(57-85-39-30-27-31-40-85)182-144(240)105(64-118(219)220)187-132(228)90(44-36-51-169-160(167)168)177-155(251)125(80(17)204)198-130(226)79(16)172-137(233)94(53-71(5)6)180-141(237)100(59-111(164)209)186-145(241)106(65-119(221)222)188-138(234)95(54-72(7)8)190-153(249)123(76(13)24-3)197-158(254)128(83(20)207)200-148(244)102(61-113(166)211)185-134(230)93(49-52-257-21)175-133(229)92(46-48-115(213)214)174-143(239)104(63-117(217)218)189-150(246)109(70-203)193-139(235)97(56-84-37-28-26-29-38-84)183-149(245)108(69-202)173-114(212)68-171-131(227)103(62-116(215)216)179-129(225)78(15)162/h26-33,37-42,67,71-83,89-109,121-128,170,202-207H,22-25,34-36,43-66,68-70,161-162H2,1-21H3,(H2,163,208)(H2,164,209)(H2,165,210)(H2,166,211)(H,171,227)(H,172,233)(H,173,212)(H,174,239)(H,175,229)(H,176,252)(H,177,251)(H,178,247)(H,179,225)(H,180,237)(H,181,236)(H,182,240)(H,183,245)(H,184,238)(H,185,230)(H,186,241)(H,187,228)(H,188,234)(H,189,246)(H,190,249)(H,191,248)(H,192,253)(H,193,235)(H,194,231)(H,195,242)(H,196,243)(H,197,254)(H,198,226)(H,199,232)(H,200,244)(H,201,250)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,255,256)(H4,167,168,169)/t74-,75-,76-,77-,78-,79-,80+,81+,82+,83+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1 |

InChI Key |

OQGQYLSDVZWIPO-QSSAVJFTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: GLP-2(2-33) Biological Activity and N-Terminal Pharmacology

Topic: Glucagon-like peptide 2-(2-33) Biological Activity Content Type: Technical Guide / Whitepaper Audience: Researchers, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Glucagon-like peptide 2 (GLP-2) is a 33-amino acid proglucagon-derived peptide essential for intestinal mucosal growth and integrity.[1][2][3] While the full-length hormone GLP-2(1-33) acts as a potent agonist at the GLP-2 receptor (GLP-2R), its bioactivity is strictly regulated by N-terminal truncations.

GLP-2(2-33) represents a specific N-terminal truncation (loss of His¹) that results in a high-affinity competitive antagonist (or weak partial agonist) at the GLP-2R. Unlike the major physiological metabolite GLP-2(3-33)—formed by Dipeptidyl Peptidase-4 (DPP-4) cleavage—GLP-2(2-33) serves as a critical pharmacological tool for mapping the ligand-receptor interface. It demonstrates that the N-terminal Histidine is essential for receptor activation (efficacy) but less critical for receptor binding (affinity).

This guide details the pharmacological profile of GLP-2(2-33), distinguishes it from the DPP-4 metabolite GLP-2(3-33), and provides validated protocols for assessing its activity.

Biochemistry and Structural Context[4][5][6]

Sequence and Truncation Logic

The biological activity of GLP-2 is dictated by its N-terminal sequence. The "activation switch" for the Class B GPCR (GLP-2R) resides in the extreme N-terminus.

-

GLP-2(1-33) (Native Agonist): His-Ala-Asp-Gly-Ser...

-

His¹: Critical for receptor activation (cAMP signaling).

-

Ala²: Recognition site for DPP-4 cleavage.

-

-

GLP-2(2-33) (The Topic): Ala-Asp-Gly-Ser...

-

Modification: Deletion of His¹.

-

Result: Retention of binding affinity; loss of efficacy.

-

-

GLP-2(3-33) (Major Metabolite): Asp-Gly-Ser...

Formation and Stability

While GLP-2(3-33) is the dominant circulating metabolite due to ubiquitous DPP-4 activity, GLP-2(2-33) is primarily a synthetic pharmacological probe or a product of non-specific aminopeptidase activity. In drug development, GLP-2(2-33) is used to define the structural requirements for converting GLP-2 from an agonist to an antagonist.

Receptor Pharmacology: Binding vs. Efficacy

Binding Affinity (Ki)

GLP-2(2-33) exhibits high affinity for the human GLP-2R, comparable to the native ligand.

-

GLP-2(1-33) Kd: ~0.57 nM

-

GLP-2(2-33) Ki: ~2.0 nM (Approx. 3.6-fold lower affinity than native)[6][7]

-

Implication: The removal of His¹ does not significantly destabilize the ligand-receptor complex, suggesting the binding core lies downstream (residues 3-33).

Functional Activity (cAMP Signaling)

Despite binding tightly, GLP-2(2-33) fails to induce significant conformational change in the receptor to activate Gs-proteins.

-

Potency (EC50): >100-fold shift compared to GLP-2(1-33).

-

Intrinsic Efficacy (Emax): ~20% of the native ligand (Weak Partial Agonist).

-

Antagonism: In the presence of GLP-2(1-33), GLP-2(2-33) causes a rightward shift in the agonist dose-response curve, characteristic of competitive antagonism .

Comparative Data Table

| Peptide Variant | Sequence (N-term) | Role | Binding Affinity (Relative) | Efficacy (Emax cAMP) |

| GLP-2(1-33) | H-A-D-G-S... | Full Agonist | 1.0 (Reference) | 100% |

| GLP-2(2-33) | A-D-G-S... | Antagonist / Weak Partial Agonist | ~0.28 (3.6x lower) | ~20% |

| GLP-2(3-33) | D-G-S... | Antagonist / Weak Partial Agonist | ~0.27 (3.7x lower) | ~15% |

Data synthesized from Gadgaard et al. (2022) and related GPCR structure-function studies.

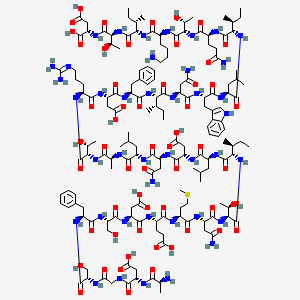

Visualization: N-Terminal SAR and Signaling

The following diagram illustrates the structural activity relationship (SAR) where N-terminal truncation uncouples binding from signaling.

Caption: SAR of GLP-2 N-terminal truncations showing uncoupling of binding affinity from downstream signaling efficacy.

Experimental Protocols

To accurately study GLP-2(2-33), researchers must use assays that distinguish between simple binding and functional activation.

Protocol A: cAMP Accumulation Assay (Antagonist Mode)

Objective: Determine the antagonistic potency (pA2 or IC50) of GLP-2(2-33) against native GLP-2(1-33).

Materials:

-

Cell Line: COS-7 or HEK-293 stably transfected with human GLP-2R.

-

Reagents: IBMX (phosphodiesterase inhibitor), cAMP HTRF or ELISA kit.

Workflow:

-

Seeding: Plate cells at 20,000 cells/well in 96-well plates; incubate 24h.

-

Pre-incubation: Remove media. Add serum-free buffer containing IBMX (0.5 mM).

-

Antagonist Addition: Add serial dilutions of GLP-2(2-33) (Range: 1 nM to 10 µM). Incubate for 15 minutes at 37°C.

-

Note: This step allows the antagonist to occupy the receptor before the agonist arrives.

-

-

Agonist Challenge: Add a fixed concentration of GLP-2(1-33) (typically EC80 concentration, ~1-5 nM).

-

Stimulation: Incubate for 30 minutes at 37°C.

-

Lysis & Detection: Lyse cells and quantify cAMP using HTRF/ELISA.

-

Analysis: Plot cAMP vs. log[GLP-2(2-33)]. Calculate IC50 (concentration required to inhibit 50% of the agonist response).

Protocol B: Competition Binding Assay

Objective: Confirm that GLP-2(2-33) binds the orthosteric site.

Workflow:

-

Membrane Prep: Isolate membranes from GLP-2R expressing cells.

-

Tracer: Use ¹²⁵I-GLP-2(1-33) (approx. 50 pM).

-

Competition: Incubate membranes + Tracer + varying concentrations of unlabeled GLP-2(2-33) (10⁻¹² to 10⁻⁶ M).

-

Separation: Filter through PEI-treated glass fiber filters (GF/B) to capture bound radioligand.

-

Quantification: Count radioactivity (CPM).

-

Result: A sigmoidal displacement curve confirms competitive binding at the same site as the native ligand.

Drug Development Implications[10][11][12]

Stability and Half-Life

Native GLP-2(1-33) has a half-life of ~7 minutes in humans due to DPP-4.

-

Analogue Design: Therapeutic analogs (e.g., Teduglutide) substitute Ala² with Gly² (H-G-D-G...). This prevents DPP-4 cleavage.

-

2-33 Relevance: If the N-terminal Histidine (Pos 1) is degraded by other aminopeptidases, the drug becomes GLP-2(2-33), rendering it inactive. Therefore, protecting the N-terminus is critical not just for DPP-4 resistance, but to prevent conversion into a high-affinity antagonist that could block the receptor.

Selectivity and Cross-Reactivity

As N-terminal truncation deepens (e.g., beyond 2-33 to 8-33), the peptide loses selectivity for GLP-2R and begins to interact with the GLP-1 Receptor (GLP-1R) as an antagonist. GLP-2(2-33) retains high selectivity for GLP-2R, making it a "cleaner" tool for GLP-2R specific blockade than deeper truncations.

References

-

Gadgaard, S., et al. (2022). N-terminal alterations turn the gut hormone GLP-2 into an antagonist with gradual loss of GLP-2 receptor selectivity towards more GLP-1 receptor interaction. British Journal of Pharmacology.[8]

-

Source:

- Relevance: Primary source for GLP-2(2-33) binding affinity, efficacy, and Schild plot analysis.

-

-

Munroe, D. G., et al. (1999).Prototypic G protein-coupled receptor for the intestinotrophic factor glucagon-like peptide 2.

-

Source:

- Relevance: Foundational paper establishing GLP-2R signaling and cAMP assay protocols.

-

-

Wisniewski, K., et al. (2016).New frontiers in the biology of GLP-2.

-

Source:

- Relevance: Overview of GLP-2 metabolism and the physiological role of metabolites.

-

-

Thulesen, J., et al. (2002). The Truncated Metabolite GLP-2 (3-33) Interacts With the GLP-2 Receptor as a Partial Agonist. Regulatory Peptides.[2][9][7][8][10][11]

-

Source:

- Relevance: Comparative data for the 3-33 metabolite which behaves similarly to 2-33.

-

Sources

- 1. anshlabs.com [anshlabs.com]

- 2. promedeuslab.cz [promedeuslab.cz]

- 3. licensedpeptide.wordpress.com [licensedpeptide.wordpress.com]

- 4. WO2010099746A1 - è°é«è¡ç³ç´ æ ·è½-2类似ç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]

- 5. HK1148024A - Glucagon-like peptide-2 analogues and their preparation method and use - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Comparative Pharmacodynamics of GLP-2 (1-33) vs. GLP-2 (2-33)

Executive Summary

This guide provides a high-resolution technical analysis of the binding kinetics and functional potency differences between native Glucagon-like Peptide-2 (GLP-2 1-33) and its N-terminally truncated variant, GLP-2 (2-33).

While GLP-2 (1-33) is the potent, endogenous trophic factor for intestinal epithelium, the removal of the N-terminal Histidine (His1) to form GLP-2 (2-33) results in a "decoupling" of binding affinity from receptor activation. Recent pharmacological profiling (Gadgaard et al., 2022) reveals that while GLP-2 (2-33) retains significant receptor affinity, it loses the majority of its intrinsic efficacy, effectively functioning as a weak partial agonist or competitive antagonist. This distinction is critical for understanding the "Two-Domain" binding mechanism of Class B GPCRs and for the design of protease-resistant analogs like teduglutide.

Structural Biology & Metabolic Context

The Native Ligand: GLP-2 (1-33)

Native GLP-2 is a 33-amino acid peptide secreted by enteroendocrine L-cells.[1][2] Its bioactivity is strictly governed by its N-terminal integrity.

-

Sequence: His-Ala-Asp-Gln-Ser...

-

Critical Motif: The N-terminal Histidine (His1) and Alanine (Ala2) are essential for engaging the transmembrane domain (TMD) of the GLP-2 Receptor (GLP-2R) to trigger conformational changes leading to

coupling.

The Truncated Variant: GLP-2 (2-33)[2][3][4]

-

Formation: While the primary physiological metabolite is GLP-2 (3-33) (formed by DPP-IV cleavage of the His-Ala dipeptide), GLP-2 (2-33) represents a specific truncation often generated by non-specific aminopeptidases or used in Structure-Activity Relationship (SAR) studies to probe the role of His1.

-

Structural Consequence: The loss of His1 removes the primary "activation switch" for the receptor, leaving the "address domain" (C-terminus) intact.

The "Two-Domain" Binding Mechanism

To understand the affinity vs. potency discrepancy, one must apply the two-domain model of Class B GPCRs:

-

Step 1 (Affinity): The C-terminus of GLP-2 (residues ~6-33) binds to the large Extracellular Domain (ECD) of the GLP-2R. This provides the binding energy (

). -

Step 2 (Activation): The N-terminus (His1-Ala2) docks into the deep transmembrane pocket. This triggers cAMP signaling (

).

Result: GLP-2 (2-33) can still perform Step 1 (Binding) but fails at Step 2 (Activation).

Pharmacodynamics: Binding Affinity vs. Functional Potency

The following data summarizes the shift in pharmacological profile when His1 is removed.

Comparative Data Table

Data derived from recent radioligand binding and cAMP accumulation assays (e.g., Gadgaard et al., 2022).

| Parameter | Native GLP-2 (1-33) | GLP-2 (2-33) | Fold Change / Status |

| Binding Affinity ( | ~0.5 – 1.0 nM | ~3.5 – 5.0 nM | ~3-5x Lower Affinity (Retained Binding) |

| Functional Potency ( | ~0.5 nM | > 100 nM | >200x Lower Potency |

| Intrinsic Efficacy ( | 100% (Full Agonist) | ~20% | Weak Partial Agonist |

| Pharmacological Class | Agonist | Partial Agonist / Antagonist | Competitive Antagonist (at phys.[1][2][3] pH) |

Interpretation

Contrary to older assumptions that N-terminal truncation destroys binding, GLP-2 (2-33) retains high affinity (within the same log order as native). However, its ability to generate cAMP is shattered. This makes GLP-2 (2-33) a competitive antagonist in the presence of native ligand, as it occupies the receptor ECD without triggering the TMD signal.

Receptor Signaling Pathway

The GLP-2R couples primarily to

Caption: Figure 1. GLP-2 Signaling Cascade. Native 1-33 drives robust Gs-cAMP signaling. 2-33 binds but fails to efficiently couple Gs.

Experimental Methodologies

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Competition Binding Assay (Affinity)

Objective: Determine

-

Receptor Source: CHO or HEK293 cells stably expressing human GLP-2R.

-

Membrane Prep: Harvest cells, homogenize in ice-cold buffer (20 mM HEPES, 1 mM EDTA, pH 7.4), and centrifuge (40,000 x g) to isolate membranes.

-

Radioligand: Use

I-GLP-2 (1-33) (approx. 20-50 pM). Note: Use [M10Y] analog for iodination stability if possible. -

Competition:

-

Incubate membranes + Radioligand + Varying conc. of Cold GLP-2 (2-33) (

to -

Control: Define Non-Specific Binding (NSB) using excess (

) cold GLP-2 (1-33).

-

-

Incubation: 90 mins at Room Temp (equilibrium).

-

Separation: Rapid filtration through PEI-soaked glass fiber filters (Whatman GF/B) using a cell harvester.

-

Analysis: Measure CPM. Fit to one-site competition model to derive

and calculate

Protocol B: cAMP Accumulation Assay (Potency/Efficacy)

Objective: Measure functional activation (

-

Cell Seeding: 2,000 cells/well in 384-well low-volume plates.

-

Stimulation Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (PDE inhibitor to prevent cAMP degradation).

-

Treatment:

-

Add GLP-2 (1-33) serial dilution (Reference agonist).

-

Add GLP-2 (2-33) serial dilution.

-

-

Incubation: 30 minutes at 37°C.

-

Detection: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit (e.g., Cisbio or PerkinElmer LANCE).

-

Add anti-cAMP-Cryptate and cAMP-d2.

-

-

Read: Measure FRET signal (665/620 nm ratio).

-

Validation: GLP-2 (2-33) should show a flat or very shallow dose-response curve compared to the sigmoidal 1-33 curve.

Caption: Figure 2. Functional cAMP Assay Workflow. Critical step: Inclusion of IBMX to stabilize cAMP.

Implications for Drug Development

The DPP-IV Resistance Strategy

The rapid degradation of GLP-2 (1-33) to the inactive GLP-2 (3-33) (and potentially 2-33 via other peptidases) limits the half-life of native GLP-2 to ~7 minutes.

-

Teduglutide (Gattex): Replaces Ala2 with Gly2 . This steric change prevents DPP-IV cleavage, maintaining the N-terminus intact for receptor activation.

-

Relevance of 2-33: Understanding that 2-33 binds but does not activate confirms that the N-terminus is the "activation trigger." If 2-33 did not bind at all, the design strategy for analogs would focus on the C-terminus. Since it does bind, analogs must preserve the N-terminal geometry precisely to maintain efficacy.

Assay Specificity

When measuring GLP-2 in plasma (PK studies), "Total GLP-2" assays (sandwich ELISAs) often cross-react with 2-33 and 3-33 metabolites.

-

Recommendation: Use "Active GLP-2" kits that require an intact N-terminus (antibody specific for His-Ala) to distinguish therapeutic drug levels from inactive metabolites.

References

-

Gadgaard, S., et al. (2022). N-terminal alterations turn the gut hormone GLP-2 into an antagonist with gradual loss of GLP-2 receptor selectivity towards more GLP-1 receptor interaction.[4] British Journal of Pharmacology. Link

-

Munroe, D. G., et al. (1999). Prototypic G protein-coupled receptor for the intestinotrophic factor glucagon-like peptide 2. Proceedings of the National Academy of Sciences (PNAS). Link

-

Thulesen, J., et al. (2002). The Truncated Metabolite GLP-2 (3-33) Interacts With the GLP-2 Receptor as a Partial Agonist. Regulatory Peptides.[4][5][6][7][8][9] Link

-

Drucker, D. J., et al. (1997). Regulation of the biological activity of glucagon-like peptide 2 in vivo by dipeptidyl peptidase IV. Nature Biotechnology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The truncated metabolite GLP-2 (3-33) interacts with the GLP-2 receptor as a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-terminal alterations turn the gut hormone GLP-2 into an antagonist with gradual loss of GLP-2 receptor selectivity towards more GLP-1 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Receptor identification and physiological characterisation of glucagon-like peptide-2 in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing GLP-2 (2-33) to Elucidate and Block the Intestinotrophic Effects of GLP-2

Introduction: The Intestinotrophic Role of GLP-2 and the Utility of its Antagonists

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone, primarily secreted by intestinal L-cells in response to nutrient intake.[1][2] It is a potent intestinotrophic factor, playing a crucial role in the maintenance of intestinal health and function.[3][4] The biological activities of GLP-2 include stimulating intestinal growth, enhancing nutrient and fluid absorption, and strengthening the gut barrier function.[1][5] These effects are mediated through the GLP-2 receptor (GLP-2R), a G-protein coupled receptor.[6][7] Given its significant therapeutic potential for conditions like short bowel syndrome and inflammatory bowel disease, understanding the precise mechanisms of GLP-2 action is of paramount importance in drug development and gastrointestinal research.[5][8]

A key tool in dissecting the physiological and pathological roles of GLP-2 is the use of specific antagonists. GLP-2 (2-33) is a truncated form of GLP-2 that acts as a competitive antagonist at the GLP-2R.[9][10][11] By competitively binding to the receptor, GLP-2 (2-33) can effectively block the downstream signaling and subsequent biological effects induced by the native GLP-2 peptide. It is important to note that while often referred to as an antagonist, GLP-2 (3-33), a metabolite of GLP-2, can exhibit partial agonist activity at higher concentrations.[10][11][12] Therefore, careful dose-response studies are crucial for its effective use as a research tool.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of GLP-2 (2-33) to block the intestinotrophic effects of GLP-2 in both in vitro and in vivo models. The protocols are designed to be self-validating, with integrated controls and detailed explanations of the scientific rationale behind each step.

Mechanism of Action: GLP-2 Signaling and its Antagonism by GLP-2 (2-33)

The binding of GLP-2 to its receptor, which is expressed on various intestinal cells including enteroendocrine cells and enteric neurons, initiates a cascade of intracellular signaling events.[7][13] The GLP-2R is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[7][14] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. Furthermore, GLP-2 has been shown to activate other critical signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are pivotal for cell proliferation and survival.[15][16]

GLP-2 (2-33) exerts its antagonistic effect by binding to the GLP-2R without initiating the full downstream signaling cascade. This competitive inhibition prevents the native GLP-2 from binding and activating the receptor, thereby blocking the subsequent increase in cAMP and the activation of the PI3K/Akt and MAPK/ERK pathways.

Figure 2: Workflow for the in vitro GLP-2 antagonism assay.

Part 2: In Vivo Blockade of GLP-2-Induced Intestinal Growth

This protocol describes a method to assess the ability of GLP-2 (2-33) to block the intestinotrophic effects of GLP-2 in a mouse model.

Materials and Reagents:

-

Male C57BL/6 mice (8-10 weeks old)

-

Human GLP-2 (1-33) peptide

-

Human GLP-2 (2-33) peptide

-

Sterile saline (0.9% NaCl)

-

BrdU (5-bromo-2'-deoxyuridine)

-

Formalin (10% neutral buffered)

-

Paraffin wax

-

Hematoxylin and Eosin (H&E) stain

-

Anti-Ki67 or anti-BrdU antibody

-

Appropriate secondary antibodies and detection reagents for immunohistochemistry

-

Microscope with imaging software

Protocol:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week before the experiment.

-

Randomly assign mice to treatment groups (n=6-8 per group) as outlined in the table below.

-

Table 2: Suggested Treatment Groups for In Vivo Antagonism Study

| Group | Treatment | GLP-2 Dose | GLP-2 (2-33) Dose | Administration Route | Duration |

| 1 | Vehicle Control | Saline | Saline | Subcutaneous (s.c.) | 10 days |

| 2 | GLP-2 Stimulation | 5 µ g/mouse , twice daily | Saline | s.c. | 10 days |

| 3 | GLP-2 (2-33) Control | Saline | 500 µ g/mouse , twice daily | s.c. | 10 days |

| 4 | Antagonism | 5 µ g/mouse , twice daily | 500 µ g/mouse , twice daily | s.c. | 10 days |

-

Peptide Preparation and Administration:

-

Reconstitute GLP-2 and GLP-2 (2-33) in sterile saline to the desired concentrations.

-

Administer the peptides subcutaneously twice daily for 10 days. [10]When co-administering, the antagonist can be given shortly before the agonist.

-

-

Measurement of Cell Proliferation:

-

On the final day of the experiment, inject mice with BrdU (50 mg/kg, intraperitoneally) 1-2 hours before sacrifice. [3]

-

-

Tissue Collection and Processing:

-

Euthanize mice by an approved method.

-

Carefully dissect the small intestine, remove any mesenteric fat, and measure its wet weight.

-

Collect a segment of the jejunum (approximately 2 cm) for histological analysis.

-

Fix the tissue in 10% neutral buffered formalin for 24 hours.

-

Process the tissue through graded alcohols and xylene, and embed in paraffin.

-

-

Histological Analysis:

-

Morphometric and Proliferation Analysis:

-

Using a microscope with imaging software, measure villus height and crypt depth on the H&E stained sections. [17][18]At least 10 well-oriented villi and crypts should be measured per animal.

-

For proliferation analysis, count the number of Ki67 or BrdU-positive cells per crypt. At least 20 crypts should be counted per animal.

-

-

Data Analysis:

-

Calculate the average intestinal wet weight, villus height, crypt depth, and number of proliferating cells per crypt for each group.

-

Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare the treatment groups.

-

Figure 3: Workflow for the in vivo GLP-2 antagonism study.

Part 3: Western Blot Analysis of GLP-2 Signaling Pathways

This protocol provides a method to assess the phosphorylation status of key signaling proteins, Akt and ERK, in intestinal tissue following GLP-2 and GLP-2 (2-33) treatment.

Protocol:

-

Protein Extraction:

-

Following the in vivo protocol, collect a separate segment of the jejunum and snap-freeze it in liquid nitrogen.

-

Homogenize the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels for each sample.

-

Compare the levels of phosphorylated proteins between the different treatment groups.

-

Troubleshooting and Considerations

-

Peptide Solubility and Stability: Ensure that peptides are fully dissolved and handle them gently to avoid degradation. Aliquoting is crucial to maintain stability.

-

Partial Agonist Activity of GLP-2 (2-33): Be aware that at high concentrations, GLP-2 (2-33) may exhibit some agonist activity. [10][11][12]It is essential to perform dose-response experiments to determine the optimal concentration for antagonism without significant agonism.

-

In Vivo Dosing: The doses provided are a starting point. Optimal doses may vary depending on the mouse strain, age, and the specific GLP-2 analog used.

-

Histological Orientation: Proper orientation of the intestinal tissue during embedding is critical for accurate measurement of villus height and crypt depth.

-

Antibody Validation: Ensure that the antibodies used for Western blotting and immunohistochemistry are validated for the specific application and species.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the intestinotrophic effects of GLP-2 and for utilizing GLP-2 (2-33) as a valuable tool to block these effects. By carefully following these methodologies and considering the underlying scientific principles, researchers can gain deeper insights into the complex biology of GLP-2 and its potential as a therapeutic target.

References

- [Link to a relevant protocol for histological measurement of villus height and crypt depth]

- [Link to a relevant protocol for BrdU labeling in mice]

- [Link to a general protocol for BrdU labeling of prolifer

- [Link to a detailed BrdU staining protocol

- [Link to another BrdU staining protocol with in vitro and in vivo details]

- [Link to a paper on an automated program for assessing intestinal morphology]

- [Link to a publication with images illustrating villus height and crypt depth measurement]

- [Link to a reference protocol for Ki67 immunohistochemistry]

- [Link to a schematic representation of the GLP-2 signaling p

- [Link to a detailed protocol for BrdU labeling and detection]

- [Link to a study showing Schild plots for GLP-2 antagonists]

- [Link to a video tutorial on measuring villus height and crypt depth with ImageJ]

- [Link to a protocol for Ki67 staining in paraffin-embedded tissue]

- [Link to a paper on an optimized Ki-67 staining protocol in murine cells]

- [Link to the Wikipedia page for the GLP-2 receptor]

- [Link to application notes for Western blot analysis of p-Akt and p-ERK]

- [Link to a study on the use of a GLP-2 antagonist in obese mice]

- [Link to a paper describing GLP-2 (3-33) as a partial agonist]

- [Link to a study with data on villus height and crypt depth measurements]

- [Link to a study on the in vivo and in vitro degrad

- [Link to a study on the intestinal growth-promoting properties of GLP-2 in mice]

- [Link to a review on the structure-function of the glucagon receptor family]

- [Link to a resource on the GLP-2 receptor]

- [Link to a study on GLP-2 and intestinal adaptation to a high-f

- [Link to a research paper with Western blot analysis of signaling p

- [Link to a publication with images of Ki-67 staining in mouse colon]

- [Link to a study on the role of VIP in GLP-2 action]

- [Link to a paper on the signaling mechanisms of GLP-2-induced cell prolifer

- [Link to a study showing concentr

- [Link to a study on GLP-2-activated signaling p

- [Link to a study on the intestinal growth-promoting properties of GLP-2 in mice]

- [Link to a protocol for measuring agonist-induced ERK MAP kinase phosphoryl

- [Link to a study on N-terminal alter

- [Link to a review on the "cryptic" mechanism of action of GLP-2]

- [Link to a study on GLP-2-induced VIP expression]

- [Link to a research gate discussion on analyzing Ki67 positive cells]

- [Link to a review on GLP-2 regul

- [Link to a study on an antiproliferative signaling axis in intestinal epithelial cells]

- [Link to a review on GLP-2]

- [Link to a clinical trial on a GLP-2 receptor antagonist]

- [Link to a review on measuring constitutive MAPK and PI3K/AKT signaling]

- [Link to a study on a glucagon receptor antagonist]

- [Link to a GLP-2 receptor reporter assay kit]

- [Link to a study on GLP-2 and L-type Ca2+ channel activity]

- [Link to a commercial product page for GLP-2 (3-33)]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. In vivo and in vitro degradation of glucagon-like peptide-2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. To best measure cell proliferation in samples from the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 5. Intestinotrophic glucagon-like peptide-2 (GLP-2) activates intestinal gene expression and growth factor-dependent pathways independent of the vasoactive intestinal peptide gene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucagon-like peptide-2 receptor - Wikipedia [en.wikipedia.org]

- 7. glucagon.com [glucagon.com]

- 8. glucagon.com [glucagon.com]

- 9. farm.ucl.ac.be [farm.ucl.ac.be]

- 10. The truncated metabolite GLP-2 (3-33) interacts with the GLP-2 receptor as a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N‐terminal alterations turn the gut hormone GLP‐2 into an antagonist with gradual loss of GLP‐2 receptor selectivity towards more GLP‐1 receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. researchgate.net [researchgate.net]

- 14. glucagon.com [glucagon.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Signaling mechanisms of glucagon-like peptide 2-induced intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. sysy-histosure.com [sysy-histosure.com]

- 20. nextgen-protocols.org [nextgen-protocols.org]

- 21. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Distinguishing GLP-2 (2-33) from (1-33) in mass spectrometry

Guide for Distinguishing Glucagon-Like Peptide-2 (GLP-2) Variants by Mass Spectrometry

Welcome to the technical support center for peptide analysis. This guide, prepared by our senior application scientists, provides in-depth information, frequently asked questions, and troubleshooting protocols for the mass spectrometric analysis of GLP-2 (1-33) and its common N-terminal truncated variants, such as GLP-2 (2-33). Our goal is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize these critical biotherapeutics.

Introduction

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone that plays a vital role in intestinal growth and function.[1][2] In therapeutic development and quality control, it is crucial to distinguish the full-length, active form, GLP-2 (1-33), from related impurities and degradation products. One such potential variant is GLP-2 (2-33), which lacks the N-terminal Histidine residue. A more common truncation, observed both in vivo and as a process-related impurity, is GLP-2 (3-33), which results from enzymatic cleavage by Dipeptidylpeptidase IV (DPP-IV) and lacks the first two amino acids.[3][4]

Mass spectrometry (MS) is an indispensable analytical tool for verifying the identity, purity, and stability of peptide drugs like GLP-2.[5][6] This guide will walk you through the fundamental and advanced MS techniques required to resolve these variants.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the analysis of GLP-2 variants.

Q1: What is the primary structural difference between GLP-2 (1-33) and GLP-2 (2-33)?

A: The sole difference is the absence of the N-terminal Histidine (His) residue in GLP-2 (2-33). This results in a predictable and easily detectable mass difference between the two peptides.

Q2: Can a standard mass spectrometer distinguish between GLP-2 (1-33) and GLP-2 (2-33)?

A: Yes, absolutely. Because they have different molecular weights, even a basic mass spectrometer can distinguish them based on their unique mass-to-charge ratios (m/z) in a full scan (MS1) analysis. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation.[7][8]

Q3: Why is it critical to differentiate and quantify these GLP-2 forms?

A: The primary amino acid sequence is critical for a peptide's biological activity. N-terminal truncations can significantly alter receptor binding and efficacy, potentially rendering the therapeutic inactive or altering its function.[4][9] For regulatory approval, all impurities and degradation products must be rigorously identified and quantified to ensure the safety and potency of the drug product.[10][11][12]

Q4: I've heard of GLP-2 (3-33). How is it different?

A: GLP-2 (3-33) is the product of enzymatic cleavage by DPP-IV, which removes the first two amino acids (His-Ala).[3][4] This is a common degradation pathway in vivo. Like GLP-2 (2-33), it has a distinct molecular weight from the parent molecule and can be readily identified by mass spectrometry.

Q5: What are the most powerful MS techniques for detailed peptide characterization?

A: A multi-faceted approach is often best.

-

High-Resolution Mass Spectrometry (HRMS) , using analyzers like Orbitrap or TOF, provides highly accurate mass measurements to confirm elemental composition.[7][13][14]

-

Tandem Mass Spectrometry (MS/MS) is used to fragment the peptide and confirm its amino acid sequence.[15][16][17][18]

-

Ion Mobility Spectrometry (IMS) adds another dimension of separation based on the molecule's size and shape (its collision cross-section), which is invaluable for separating isomeric or isobaric impurities that have the same mass.[19][20][21]

Section 2: Core Directive: Differentiating by Intact Mass

The most direct method to distinguish GLP-2 (1-33) from GLP-2 (2-33) is by measuring the intact molecular weight of each species. The mass difference corresponds precisely to a single Histidine residue.

Principle of the Method

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is the gold standard for this analysis. The LC separates the peptides in the mixture, and the HRMS instrument measures the m/z of the intact ions with high accuracy, allowing for confident identification based on the theoretical mass.[22]

Experimental Workflow: Intact Mass Analysis

Caption: LC-HRMS workflow for intact mass analysis of GLP-2 variants.

Data Comparison: Theoretical Masses

The table below summarizes the expected molecular weights. These values are crucial for data interpretation.

| Peptide Variant | Sequence Modification | Theoretical Monoisotopic Mass (Da) | Theoretical Average Mass (Da) | Mass Difference (Da) |

| GLP-2 (1-33) | Full-Length Peptide | 3790.82 | 3793.22 | N/A |

| GLP-2 (2-33) | Lacks N-terminal His | 3653.76 | 3656.03 | -137.06 |

| GLP-2 (3-33) | Lacks N-terminal His-Ala | 3582.72 | 3584.94 | -208.10 |

Note: Masses calculated based on the standard amino acid sequence of human GLP-2. Actual observed m/z values will depend on the charge state.

Protocol 1: Intact Mass Analysis via LC-HRMS

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of your GLP-2 sample in water.

-

Dilute the stock solution to a final concentration of 10-50 µg/mL in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Formic acid is used as a compromise to achieve good chromatography and MS signal, as TFA can suppress ionization.[23]

-

-

LC Conditions:

-

Column: Use a C18 reversed-phase column suitable for peptides (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be 5% to 60% B over 15-20 minutes. This must be optimized for your specific sample.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-60 °C to improve peak shape.

-

-

HRMS Conditions (Example for Q-TOF or Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full MS (MS1) only.

-

Mass Range: 600 - 2000 m/z (this will cover the expected +2 to +6 charge states).

-

Resolution: Set to >60,000 to ensure high mass accuracy.

-

Calibration: Ensure the instrument is calibrated immediately before the run to achieve <5 ppm mass accuracy.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC).

-

If separation is good, a distinct peak should be visible for each variant.

-

Average the mass spectrum across each chromatographic peak.

-

Use the instrument's software to deconvolute the isotopic envelope of multiple charge states to obtain the zero-charge, neutral mass of the peptide.

-

Compare the measured neutral mass to the theoretical masses in the table above. A mass accuracy of <5 ppm provides high confidence in the identification.

-

Section 3: Advanced Troubleshooting & Deeper Characterization

In a real-world drug development setting, you will encounter more complex challenges. This section addresses common issues and provides advanced protocols.

Q: My chromatogram shows poor resolution or my target peaks are hidden by noise. What's wrong?

A: This often points to issues with sample complexity, sample preparation, or chromatography. High background noise can be caused by contaminants like polymers (e.g., PEG) or salts.[24] Poor resolution means your LC method is not optimized to separate structurally similar peptides.[25]

Solution:

-

Improve Sample Cleanup: Use solid-phase extraction (SPE) with C18 cartridges to desalt and concentrate your peptide sample before LC-MS analysis.[24]

-

Optimize LC Gradient: A shallower gradient provides better separation for complex mixtures.

-

Consider 2D-LC: For highly complex samples, two-dimensional liquid chromatography (2D-LC) provides a significant boost in separation power by using two different, or "orthogonal," column chemistries.[13][26]

Q: Intact mass suggests a truncation, but how can I definitively prove where the truncation occurred?

A: Intact mass alone is not sufficient for full structural confirmation. You must use tandem mass spectrometry (MS/MS) to sequence the peptide.[14][15]

Principle of the Method: In MS/MS, the peptide ion of interest (the precursor ion) is isolated, fragmented (typically via collision-induced dissociation, CID), and the resulting fragment ions are mass analyzed. The fragmentation occurs primarily at the peptide bonds, creating b- and y-type ions. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid, allowing you to "read" the sequence.[16][27]

Workflow: Peptide Sequencing via MS/MS

Caption: General workflow for peptide identification using tandem mass spectrometry.

Expected Fragmentation Differences:

-

GLP-2 (1-33): Will produce a complete series of b- and y-ions corresponding to the full 33-amino acid sequence.

-

GLP-2 (2-33): The b-ion series will start at b1 corresponding to Alanine, not Histidine. The y-ion series will be identical to that of GLP-2 (1-33) except that the largest fragment will be y32, not y33. This provides definitive proof of the N-terminal truncation.

Protocol 2: Targeted MS/MS for Sequence Confirmation

-

Setup: Use the same LC method as in Protocol 1.

-

MS Method:

-

Create a targeted or data-dependent acquisition (DDA) method.

-

MS1 Scan: A high-resolution survey scan to detect the precursor ions of GLP-2 (1-33) and (2-33).

-

MS/MS Scan:

-

Add the theoretical m/z values for the most abundant charge states of both peptides to an inclusion list.

-

When an ion from the list is detected, the instrument will automatically isolate it.

-

Fragment the isolated ion using CID or Higher-energy C-trap Dissociation (HCD) with normalized collision energy of 25-30% (this may require optimization).

-

Acquire the MS/MS spectrum in a high-resolution analyzer (e.g., Orbitrap).

-

-

-

Data Analysis:

-

Use peptide sequencing software to automatically or manually annotate the MS/MS spectra.

-

For GLP-2 (1-33), verify the presence of fragment ions covering the entire sequence.

-

For GLP-2 (2-33), confirm the absence of the N-terminal Histidine by observing the shift in the b-ion series.

-

Q: I see a peak with the exact same mass as GLP-2 (1-33), but it elutes at a different time. What could it be?

A: This is a classic indicator of an isomeric or isobaric impurity. These are molecules with the same elemental formula (and thus the same mass) but a different structure. For peptides, common examples include:

-

Aspartate (Asp) isomerization to iso-Aspartate (isoAsp): A common degradation pathway.

-

Racemization: Conversion of an L-amino acid to a D-amino acid.

These subtle changes cannot be distinguished by mass alone and pose a significant analytical challenge.[28][29]

Solution Decision Tree

Caption: Decision tree for characterizing unknown peptide impurities.

Advanced Techniques for Isomer Separation:

-

Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size, shape, and charge.[30] Isomers, which often have different three-dimensional conformations, will exhibit different drift times and can be resolved by IMS even when they are inseparable by MS alone.[19][20][21][31]

-

Electron-based Fragmentation (ETD/ECD): Unlike CID, which tends to break weaker bonds, electron transfer dissociation (ETD) or electron capture dissociation (ECD) causes more random cleavage along the peptide backbone. This can sometimes generate unique fragment ions that can pinpoint the location of an isomeric modification.[28][32]

References

-

Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Sannova. [Link]

-

Ion Mobility Separation of Peptide Isotopomers. PMC - NIH. [Link]

-

Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]

-

Precision proteomics: The case for high resolution and high mass accuracy. PMC - NIH. [Link]

-

Tackling the Peptide Isomer Impurity Challenge with High-Resolution Ion Mobility Mass Spectrometry. MOBILion Systems. [Link]

-

Structural Peptide Analysis Using Waters Cyclic IMS-MS. BioPharmaSpec. [Link]

-

Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI. [Link]

-

Mass Spectrometry Verification: Confirming Peptide Identity. WhereToFindPeptides Research. [Link]

-

Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry. ACS Publications. [Link]

-

Selective and sensitive quantification of glucagon and glucagon-related peptide hormones in human plasma using conventional LC/MS. Shimadzu. [Link]

-

Verification of automated peptide identifications from proteomic tandem mass spectra. PMC - NIH. [Link]

-

HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics. Pfanstiehl. [Link]

-

Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. Chromatography Online. [Link]

-

Overcoming Analytical Challenges in Liraglutide & Semaglutide Analysis. Anapharm. [Link]

-

High Resolution Mass Spectrometry Approaches for the Quantification of Proteins Using Stable Isotopically Labeled Peptide. American Pharmaceutical Review. [Link]

-

Mass spectrometry in the development of GLP-1-based drugs. SCIEX. [Link]

-

Characterization and Quantification of Glucagon Like Peptide-1 Agonists and their Impurities Using Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS. [Link]

-

How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)? ResearchGate. [Link]

-

Development of Separation Methods for GLP-1 Synthetic Peptides Utilizing a Systematic Protocol and MaxPeak™ High Performance Surface Technology. Waters Corporation. [Link]

-

Products and Applications for the successful Analysis and Preparative Isolation of Glucagon Like Peptides (GLP's). Element Lab Solutions. [Link]

-

Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. ACS Publications. [Link]

-

Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. MtoZ Biolabs. [Link]

-

HPLC analysis of hGLP-2(1-33) (a) and [Gly 2 ]hGLP-2-(1-33) (b) before... ResearchGate. [Link]

-

Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. Agilent. [Link]

-

Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Taylor & Francis Online. [Link]

-

Video: Peptide Identification Using Tandem Mass Spectrometry. JoVE. [Link]

-

Structural determinants for activity of glucagon-like peptide-2. PubMed. [Link]

-

Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. MDPI. [Link]

-

Fragmentation diagrams of MALDI-TOF MS analysis of GLP-1, GLP-2, NPY and PYY digests by DPP-8 882aa and DPP-9 892aa. ResearchGate. [Link]

-

The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists. Separation Science. [Link]

-

Glucagon-Like Peptide-2, GLP-2 (1-33), human. Anaspec. [Link]

-

Dissecting Liraglutide Oligomerization Dual Pathways via Direct Mass Technology, Electron-Capture Dissocia. bioRxiv. [Link]

-

Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions. [Link]

-

From Aggregation to Impurity Profiling: Analytical Best Practices for GLP-1RAs. Technology Networks. [Link]

-

The Truncated Metabolite GLP-2 (3-33) Interacts With the GLP-2 Receptor as a Partial Agonist. PubMed. [Link]

-

Plasma levels of GLP2 1-33 and GLP-2 3-33. ResearchGate. [Link]

-

fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Comprehensive Characterization of Multiple GLP-1 Analogs Using an LC/Q-TOF with Electron Capture Dissociation and Agilent ExDViewer. Agilent. [Link]

-

A New Perspective on the Challenges of Mass Spectrometry. Spectroscopy Online. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Peptide Characterization Case Study: Identifying Sequence Impurities in a GLP-1 Analog. ResolveMass. [Link]

-

Analytical Challenges and Emerging Strategies for GLP-1 Analysis. LCGC International. [Link]

Sources

- 1. Glucagon-like Peptide-2 (GLP-2) (1-33), rat - Echelon Biosciences [echelon-inc.com]

- 2. Glucagon-Like Peptide-2, GLP-2 (1-33), human - 1 mg [anaspec.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural determinants for activity of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wheretofindpeptides.com [wheretofindpeptides.com]

- 6. Mass spectrometry in the development of GLP-1-based drugs [sciex.com]

- 7. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation - Sannova [sannova.net]

- 8. Precision proteomics: The case for high resolution and high mass accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The truncated metabolite GLP-2 (3-33) interacts with the GLP-2 receptor as a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]

- 14. HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics [drug-dev.com]

- 15. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 16. tandfonline.com [tandfonline.com]

- 17. jove.com [jove.com]

- 18. mdpi.com [mdpi.com]

- 19. Ion Mobility Separation of Peptide Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biopharmaspec.com [biopharmaspec.com]

- 21. mdpi.com [mdpi.com]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. elementlabsolutions.com [elementlabsolutions.com]

- 24. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. agilent.com [agilent.com]

- 27. chemguide.co.uk [chemguide.co.uk]

- 28. sepscience.com [sepscience.com]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Tackling the Peptide Isomer Impurity Challenge with High-Resolution Ion Mobility Mass Spectrometry [mobilionsystems.com]

- 32. agilent.com [agilent.com]

Technical Support Center: Synthetic GLP-2 (2-33) Impurity Profiling

Executive Summary: The Unique Challenge of GLP-2 (2-33)

Welcome to the technical guide for GLP-2 (2-33) analysis. While GLP-2 (1-33) is the bioactive hormone and GLP-2 (3-33) is the DPP-IV degradation product, GLP-2 (2-33) (Ala-Asp-Gly-Ser...) represents a unique synthetic challenge.

In this specific sequence, the Asp-Gly motif moves to positions 2 and 3. This proximity to the N-terminus, combined with the inherent instability of the Asp-Gly sequence, makes aspartimide formation the critical quality attribute (CQA) for this preparation. Unlike standard impurities that are easily removed, aspartimide derivatives often co-elute with the main peak and can be "silent" in standard UV analysis.

This guide prioritizes the detection of these structural isomers (IsoAsp, D-Asp) and oxidative variants (Met-Ox) using self-validating LC-MS and HPLC protocols.

Critical Impurity Mechanisms & Pathways

To troubleshoot effectively, you must understand the causality of the impurities you are seeing.

The Aspartimide Trap (Asp-Gly Motif)

The sequence ...Ala-Asp-Gly... is highly prone to cyclization under basic conditions (like Fmoc removal during synthesis). The side chain of Aspartic acid attacks the backbone amide of Glycine, forming a succinimide ring (Aspartimide, -18 Da). This ring is unstable and hydrolyzes (+18 Da) into a mixture of four isomers:

-

L-Asp (Native)

-

L-IsoAsp (Beta-peptide)

-

D-Asp (Racemized)

-

D-IsoAsp

Why this matters: IsoAsp variants often have the exact same mass as your target product but different bioactivity.[1]

Visualization: The Aspartimide Pathway

The following diagram illustrates the degradation logic you must monitor.

Caption: Mechanism of Aspartimide formation at the Asp-Gly motif. Note that hydrolysis restores the mass to the native value, making detection by MS alone impossible.

Diagnostic Workflow: Identifying the "Unknown" Peak

Use this decision matrix when you encounter an undefined peak in your chromatogram.

Caption: Decision tree for impurity identification based on Mass Shift (Delta M) relative to the main peak.

Experimental Protocols

Protocol A: High-Resolution Separation of Isobaric Impurities (IsoAsp)

Standard acidic methods often fail to separate IsoAsp from Asp. We utilize a temperature-assisted method to exploit subtle hydrophobicity differences.

-

Column: C18 with steric protection (e.g., Waters BEH C18 or similar hybrid particle), 2.1 x 100 mm, 1.7 µm.[2][3]

-

Temperature: 60°C (Critical: Higher temp improves mass transfer and resolution of isomers).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (MS compatible).[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Time (min) %B Curve 0.0 5 Initial 2.0 5 Hold 20.0 35 Linear | 25.0 | 90 | Wash |

Technical Insight: If the "shoulder" on your main peak does not resolve with this method, switch Mobile Phase A to 10mM Ammonium Acetate (pH 5.5) . The pH shift often changes the charge state of the free carboxylic acid in IsoAsp vs. Asp, forcing separation.

Protocol B: Differentiating In-Source vs. Real Oxidation

Methionine (Met) oxidation (+16 Da) is common.[1] However, Electrospray Ionization (ESI) can cause oxidation during analysis, leading to false positives.

Validation Step:

-

Analyze sample normally.

-

Dilution Test: Dilute the sample 1:10. If the % of the +16 Da peak decreases significantly, it is an artifact (concentration-dependent in-source reaction).

-

Retention Time Check: Real oxidized Met is more polar and elutes earlier than the native peptide.[1] If the +16 Da peak co-elutes exactly with the main peak, it is in-source oxidation (artifact).

Troubleshooting Q&A

Q1: I see a peak with Mass [M-17]. Is this a deletion sequence? A: Likely not. While a deletion of -OH is impossible, a loss of 17 Da usually corresponds to Pyroglutamate formation (if N-term is Gln/Glu) or Ammonia loss (Aspartimide formation). Since GLP-2 (2-33) starts with Ala, look at the Asp-Gly motif. The formation of the succinimide ring results in a loss of Water (-18 Da). In low-res MS, this often looks like -17 or -18. Action: Treat with mild base (pH 8). If the peak disappears and converts to [M] (IsoAsp/Asp mixture), it was Aspartimide.

Q2: My main peak has a persistent "tail" or "shoulder" that I cannot clean up. A: This is the hallmark of IsoAsp (Beta-aspartate) . The Asp-Gly bond rearranges to IsoAsp-Gly via the mechanism shown in the diagram above. Action: You cannot "purify" this out easily with standard C18. You must optimize the synthesis (use HMB backbone protection on Gly or Dmab protection on Asp) to prevent it. Analytically, use the pH 5.5 method described in Protocol A to quantify it.

Q3: Why is my yield low and my crude purity poor? A: The Asp-Gly sequence is a "difficult sequence" in SPPS. Action: During synthesis, add 0.1M HOBt to the piperidine deprotection solution. This suppresses the base-catalyzed ring closure of Aspartimide.

References

-

United States Pharmacopeia (USP). Glucagon for Injection Monograph.[3][4] (Defines limits for desamido and related peptide impurities).

-

Sigma-Aldrich (Merck). Solving Aspartimide Formation in Fmoc SPPS. (Detailed mechanism of Asp-Gly degradation).

-

National Institutes of Health (NIH). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides. (Advanced protection strategies for GLP-2 analogs like Teduglutide).[5]

-

Agilent Technologies. Characterization of Synthetic Peptide Drug and Impurities using HPLC and LC/MS.[6][7] (Protocols for separating oxidized variants).[1][8]

-

Separation Science. GLP-1 Peptide Impurity Profiling: Separating D-Isomers, Oxidation States, and Truncations. (Methodologies for isomeric separation).

Sources

- 1. sepscience.com [sepscience.com]

- 2. Toward Rapid Aspartic Acid Isomer Localization in Therapeutic Peptides Using Cyclic Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. lcms.cz [lcms.cz]

- 8. agilent.com [agilent.com]

Technical Support Center: Troubleshooting In Vivo Efficacy of GL-P2 (2-33)

Welcome to the technical support guide for researchers utilizing GLP-2 (2-33) in in vivo studies. This resource is designed to provide in-depth, scientifically grounded answers to common questions and troubleshooting scenarios. Variability in in vivo efficacy is a significant challenge, and this guide will help you navigate the complexities of your experimental design, from foundational concepts to advanced procedural nuances.

Section 1: Foundational Concepts & FAQs

This section addresses the most critical and frequently asked questions regarding the nature of GLP-2 (2-33) and its biological context. A clear understanding of these principles is the first step in designing robust experiments and interpreting variable results.

Q1: What is GLP-2 (2-33) and how does it differ from native GLP-2 (1-33)?

A1: Native Glucagon-Like Peptide-2 (GLP-2) is a 33-amino acid peptide hormone, referred to as GLP-2 (1-33), that is secreted by intestinal L-cells in response to nutrient intake[1]. Its primary role is to promote intestinal growth and enhance nutrient absorption[1][2].

The key difference lies in enzymatic degradation. Native GLP-2 (1-33) has an alanine residue at position 2, which makes it a prime substrate for the enzyme Dipeptidyl Peptidase-IV (DPP-4)[3][4]. DPP-4 rapidly cleaves the first two amino acids, converting GLP-2 (1-33) into the truncated metabolite GLP-2 (2-33) . This process is the primary mechanism of GLP-2 inactivation in vivo, dramatically shortening its half-life[3][5].

Q2: What is the known biological activity of GLP-2 (2-33)? Is it an agonist, antagonist, or inactive?

A2: The biological activity of GLP-2 (2-33) is complex and a critical point of consideration for experimental design. It is not an inert metabolite. Studies have shown that GLP-2 (2-33) acts as a weak partial agonist at the GLP-2 receptor[3][6].

This means:

-

Weak Agonist Activity: It can bind to and activate the GLP-2 receptor to a small degree, inducing a minor intestinotrophic (growth) response, but this is significantly less potent than the full-length GLP-2 (1-33)[6].

-

Competitive Antagonist Properties: When present in high concentrations, GLP-2 (2-33) can compete with the full-length GLP-2 (1-33) for receptor binding. This competition can reduce the overall efficacy of the native hormone[6]. Some sources also refer to the related metabolite GLP-2 (3-33) as a peptide antagonist of the GLP-2 receptor[7].

Therefore, variability in your results could stem from the dual nature of this peptide. Depending on its concentration relative to any endogenous GLP-2 (1-33), it could produce a minor growth effect or antagonize the effects of the native hormone.

Q3: Why is understanding DPP-4 activity so critical when working with GLP-2 peptides?

A3: DPP-4 is the central regulator of GLP-2 bioactivity[5]. Its enzymatic activity dictates the half-life and potency of native GLP-2 (1-33) in vivo.

-

Species Differences: DPP-4 activity varies significantly between species. For instance, rats have comparatively higher levels of circulating DPP-4 activity than mice. This means that the same dose of native GLP-2 (1-33) will be inactivated more quickly in rats, requiring higher doses to achieve the same biological effect compared to mice[3][5].

-

Therapeutic Analogs: This rapid inactivation is why therapeutic GLP-2 analogs, like Teduglutide (Gattex®), were developed. Teduglutide has a single amino acid substitution at position 2, which renders it resistant to DPP-4 degradation and extends its half-life from about seven minutes to two hours[8][9].

-

Experimental Context: When you administer GLP-2 (2-33) exogenously, you are studying the direct effects of this metabolite. However, if your experimental model has high endogenous GLP-2 (1-33) secretion, the interplay between your administered compound and the native peptide at the receptor level can be a major source of variability.

Section 2: Troubleshooting Experimental Design & Execution

Inconsistent results often originate from subtle flaws in the experimental design. This section provides a troubleshooting guide for key decision points in your study protocol.

Q4: My in vivo results with GLP-2 (2-33) are highly variable. What is the first thing I should check?

A4: Start by reviewing your peptide quality and formulation . Peptide integrity is paramount.

-

Verify Peptide Sequence & Purity: Always obtain a Certificate of Analysis (CoA) from your supplier with HPLC and Mass Spectrometry data. Ensure purity is >95%. Using a low-purity peptide is a primary source of inconsistent or weak effects.

-

Check Solubility and Stability: GLP-2 peptides can be prone to aggregation. Ensure you are using the recommended solvent and proper handling procedures. Prepare fresh solutions for each experiment if possible, or conduct a stability study for frozen aliquots.

-

Review Formulation: Are you using a simple saline vehicle or a formulation with stabilizers? The vehicle can impact peptide stability and bioavailability. Ensure your vehicle control group is treated identically.

This initial check ensures that the variability is not coming from the test article itself before you investigate more complex biological factors.

Q5: How do I select the right animal model? My results in a standard mouse model are unclear.

A5: The choice of animal model is critical and must align with your research question. The weak activity of GLP-2 (2-33) may not be apparent in a healthy animal with normal intestinal homeostasis. A "challenge" model is often required to unmask its effects.

| Animal Model | Common Application | Key Considerations |

| Healthy Rodents (Mouse/Rat) | Basic pharmacology, dose-ranging, initial toxicity. | May not show a strong phenotype due to the weak activity of GLP-2 (2-33). High inter-animal variability in gut parameters is common. |

| Short Bowel Syndrome (SBS) Model | Testing agents that promote intestinal adaptation.[10][11] | Surgical resection (e.g., 50-70% of the small bowel) creates a strong stimulus for adaptation, providing a dynamic range to observe effects.[10][11] Requires advanced surgical skills and intensive post-operative care. |

| Chemotherapy-Induced Mucositis | Evaluating agents for gut protection and repair. | Induces significant mucosal injury, allowing for the assessment of cytoprotective or regenerative effects. |

| Inflammatory Bowel Disease (IBD) Models | Assessing anti-inflammatory and barrier-function effects. | Models like DSS-induced colitis can be used to test the peptide's impact on inflammation and tissue repair. |

| Porcine Models | Translational studies due to anatomical and physiological similarity to humans.[12] | More complex and costly but provide highly relevant data for clinical translation.[12][13] |

Expert Insight: If you are observing high variability, consider moving from a healthy animal model to a "challenge" model like SBS. The increased physiological demand on the remaining intestine in an SBS model can amplify the subtle effects of a weak partial agonist like GLP-2 (2-33), making them easier to detect and quantify.

Q6: What dose and administration route should I use for GLP-2 (2-33)?

A6: Due to its partial agonist/antagonist nature, determining the optimal dose for GLP-2 (2-33) requires careful dose-response studies.

-

Dosing: Because it is a weak agonist, doses will likely need to be significantly higher than those used for full-length GLP-2 (1-33) or its potent analogs. Studies investigating GLP-2 (3-33), a similar metabolite, have used doses 5- to 100-fold higher than the active peptide to observe effects[6]. Start with a wide dose range (e.g., from 25 nmol/kg to several hundred nmol/kg) and include at least 3-4 dose levels.

-

Route of Administration: Subcutaneous (SC) injection is the most common route for peptides, providing good bioavailability (around 88% for Teduglutide) and sustained release compared to intravenous (IV) injection[9]. The Tmax for SC administration is typically 3-5 hours.

-

Frequency: Given the peptide's nature, twice-daily administration is often used in studies to maintain exposure[6].

A robust pilot study is essential. Test a range of doses and measure both a primary endpoint (e.g., intestinal weight) and a target engagement marker if possible.

Section 3: Protocols & Data Interpretation

Protocol: Standard Assessment of Intestinal Adaptation in an SBS Rodent Model

This protocol outlines the key steps for evaluating the primary endpoint of GLP-2 activity: intestinal growth.

-

Surgical Procedure:

-

Anesthetize the animal (e.g., isoflurane).

-

Perform a midline laparotomy to expose the small intestine.

-

Identify the ligament of Treitz (start of jejunum) and the ileocecal junction.

-

Resect 50% of the small intestine, starting from the distal jejunum and moving proximally.

-

Perform an end-to-end anastomosis to re-establish bowel continuity.

-

Provide appropriate post-operative care, including hydration and analgesia. Sham-operated controls should undergo laparotomy and bowel manipulation without resection.

-

-

Dosing Regimen:

-

Allow a recovery period of 3-5 days post-surgery.

-

Begin daily or twice-daily subcutaneous injections of vehicle, GLP-2 (2-33), or positive control (e.g., Teduglutide).

-

Continue treatment for a standard duration (e.g., 10-14 days).

-

-

Tissue Harvest and Analysis:

-

At the end of the study, euthanize the animal.

-

Carefully dissect the entire remaining small intestine from the ligament of Treitz to the cecum.

-

Gently flush the lumen with cold saline.

-

Blot the intestine dry and measure its total length and wet weight .

-

Crucial Step for Reducing Variability: Normalize the intestinal weight to the animal's body weight (mg/g). This accounts for differences in animal size.

-

-

Histological Analysis:

-

Take a 1-2 cm segment from a standardized location (e.g., mid-jejunum).

-

Fix in 10% neutral buffered formalin, process, and embed in paraffin.

-

Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

-

Using imaging software, measure villus height and crypt depth on at least 10-15 well-oriented villi/crypts per animal. The average of these measurements provides a robust assessment of mucosal morphology.

-

Section 4: Visualizing Mechanisms and Workflows

A clear visual understanding of the pathways and troubleshooting logic can greatly aid in experimental design.

Diagram: GLP-2 Receptor Signaling Pathway

The GLP-2 receptor (GLP-2R) is a G protein-coupled receptor. Its activation initiates a complex signaling cascade that is often indirect, as the receptor is primarily found on enteric neurons and subepithelial myofibroblasts, not the proliferating crypt cells themselves[14][15].

Caption: Indirect signaling pathway of the GLP-2 receptor.

Diagram: Troubleshooting Workflow for In Vivo Variability

Use this logical flow to systematically diagnose sources of variability in your experiments.

Caption: A systematic workflow for troubleshooting experimental variability.

References

-

Teduglutide - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

What is the mechanism of Teduglutide Recombinant? (2024). Patsnap Synapse. Retrieved February 15, 2026, from [Link]

-

A Model of Short Bowel Syndrome in Rodents in a Long-Term Experiment. (2022). PubMed. Retrieved February 15, 2026, from [Link]

-

Tivari, S., & Shah, D. (2014). Targeted therapy of short-bowel syndrome with teduglutide: the new kid on the block. Therapeutic Advances in Gastroenterology. Retrieved February 15, 2026, from [Link]

-

Sangild, P. T., et al. (2013). Animal models of gastrointestinal and liver diseases. Animal models of infant short bowel syndrome: translational relevance and challenges. American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved February 15, 2026, from [Link]

-

Animal models of gastrointestinal and liver diseases. Animal models of infant short bowel syndrome: Translational relevance and challenges. (n.d.). Retrieved February 15, 2026, from [Link]

-

Animal Models of Infant Short Bowel Syndrome: Translational Relevance and Challenges. (2014). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved February 15, 2026, from [Link]

-

What is the mechanism of action of the GLP-2 analog, teduglutide, for GvHD treatment? (2021). GvHD Hub. Retrieved February 15, 2026, from [Link]

-

Models of Short Bowel Syndrome in Pigs: A Technical Review. (2013). Karger Publishers. Retrieved February 15, 2026, from [Link]

-

The "Cryptic" Mechanism of Action of Glucagon-Like peptide-2. (2011). PubMed. Retrieved February 15, 2026, from [Link]

-

The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis. (2017). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Retrieved February 15, 2026, from [Link]

-

GLP-2 receptor. (2017). Glucagon.com. Retrieved February 15, 2026, from [Link]

-

Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor. (1999). PubMed. Retrieved February 15, 2026, from [Link]

-

Glucagon-like receptor 2 binds GLP2. (n.d.). Reactome Pathway Database. Retrieved February 15, 2026, from [Link]

-

Glucagon-like peptide 2. (2001). PubMed. Retrieved February 15, 2026, from [Link]

-

GLP-2 structure and activity. (2015). Glucagon.com. Retrieved February 15, 2026, from [Link]

-

DPP-4: The Physiology of Incretin Degradation. (2016). Progress in Type 2 Diabetes Care. Retrieved February 15, 2026, from [Link]

-

DPP-4 and Glp-2. (2015). Glucagon.com. Retrieved February 15, 2026, from [Link]

-

Peptide degradation and the role of DPP-4 inhibitors in the treatment of type 2 diabetes. (2016). Journal of the Royal Society of Medicine. Retrieved February 15, 2026, from [Link]

-

Drucker, D. J. (2003). Glucagon-Like Peptides: Regulators of Cell Proliferation, Differentiation, and Apoptosis. Molecular Endocrinology. Retrieved February 15, 2026, from [Link]

-

Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology. (2023). MDPI. Retrieved February 15, 2026, from [Link]

-

Decreased dipeptidyl peptidase-IV activity and glucagon-like peptide-1(7-36)amide degradation in type 2 diabetic subjects. (2002). PubMed. Retrieved February 15, 2026, from [Link]

-

The Truncated Metabolite GLP-2 (3-33) Interacts With the GLP-2 Receptor as a Partial Agonist. (2002). PubMed. Retrieved February 15, 2026, from [Link]

-

Research on the Biological Effects of GLP-2. (2024). Creative Diagnostics. Retrieved February 15, 2026, from [Link]

-

Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation. (2022). MDPI. Retrieved February 15, 2026, from [Link]

-

In vivo and in vitro degradation of glucagon-like peptide-2 in humans. (2000). PubMed. Retrieved February 15, 2026, from [Link]

-